Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC16209482
Molecular Formula: C7H5ClF2O3S
Molecular Weight: 242.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClF2O3S |
|---|---|
| Molecular Weight | 242.63 g/mol |
| IUPAC Name | methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |
| Standard InChI Key | YLELBSIWXKRFQD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CS1)Cl)OC(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is defined by its IUPAC name, methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and its SMILES notation, COC(=O)C1=C(C(=CS1)Cl)OC(F)F . The compound’s structure consists of a thiophene ring substituted at the 2-position with a methyl ester group, at the 3-position with a difluoromethoxy group, and at the 4-position with a chlorine atom. The difluoromethoxy group () introduces electronegativity and lipophilicity, which may influence its reactivity and interaction with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.63 g/mol | |
| CAS Number | 1707581-59-6 | |
| InChIKey | YLELBSIWXKRFQD-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves multi-step organic reactions. A plausible route includes:
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Chlorination: Introduction of a chlorine atom at the 4-position of a thiophene precursor using reagents like or .
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Difluoromethoxylation: Substitution at the 3-position with a difluoromethoxy group, potentially via nucleophilic aromatic substitution or radical-mediated pathways.
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Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic or enzymatic conditions .
Optimization Challenges
Key challenges include regioselectivity during chlorination and stability of the difluoromethoxy group under reaction conditions. Patent WO2019154953A1 highlights similar synthetic strategies for non-fused thiophene derivatives, emphasizing the use of protecting groups to prevent undesired side reactions .
| Precaution | Guideline | Source |
|---|---|---|
| Personal Protective Gear | Gloves, lab coat, eye protection | |
| Ventilation | Use in fume hood | |
| Storage | Cool, dry place away from oxidizers |
Recent Developments and Patent Landscape
Patent WO2019154953A1 discloses non-fused thiophene derivatives with structural similarities to methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate . These compounds are claimed for treating proliferative diseases (e.g., cancer) and inflammatory disorders, underscoring the therapeutic potential of this chemical class. Notably, the patent emphasizes modifications at the 3- and 4-positions of the thiophene ring to optimize bioactivity—a strategy directly relevant to further research on this compound .
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